- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles, Journal of the Chemical Society, 2001, (21), 2754-2756

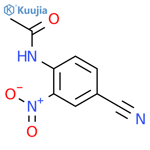

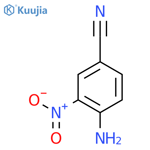

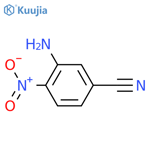

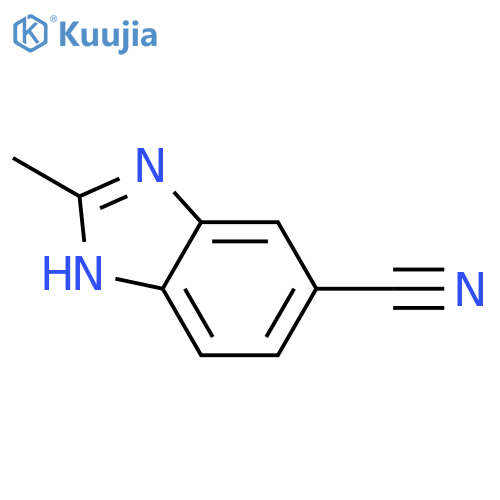

Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)

92443-13-5 structure

Nom du produit:2-Methyl-1H-benzodimidazole-5-carbonitrile

Numéro CAS:92443-13-5

Le MF:C9H7N3

Mégawatts:157.171981096268

MDL:MFCD06659814

CID:803328

2-Methyl-1H-benzodimidazole-5-carbonitrile Propriétés chimiques et physiques

Nom et identifiant

-

- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile

- 1H-Benzimidazole-6-carbonitrile,2-methyl-

- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)

- 2-methyl-1H-Benzimidazole-6-carbonitrile

- 2-methyl-3H-benzimidazole-5-carbonitrile

- 2-Methyl-1H-benzimidazole-5-carbonitrile

- 2-Methyl-5-cyan-benzimidazol

- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE

- 5-CYANO-2-METHYL-BENZIMIDAZOLE

- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)

- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)

- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)

- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile

- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile

- 2-Methyl-1H-benzodimidazole-5-carbonitrile

-

- MDL: MFCD06659814

- Piscine à noyau: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)

- La clé Inchi: QPFHANMJUAOJKH-UHFFFAOYSA-N

- Sourire: N#CC1C=C2C(NC(C)=N2)=CC=1

Propriétés calculées

- Qualité précise: 157.06400

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 0

Propriétés expérimentales

- Le PSA: 52.47000

- Le LogP: 1.74298

2-Methyl-1H-benzodimidazole-5-carbonitrile Informations de sécurité

2-Methyl-1H-benzodimidazole-5-carbonitrile Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

2-Methyl-1H-benzodimidazole-5-carbonitrile PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AC87325-5g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 96% | 5g |

$1316.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-5g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 98% | 5g |

¥19346.00 | 2024-04-25 | |

| abcr | AB267934-1g |

2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |

92443-13-5 | 95% | 1g |

€587.60 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-1g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 98% | 1g |

¥4898.00 | 2024-04-25 | |

| Ambeed | A324131-1g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 95+% | 1g |

$397.0 | 2024-04-16 | |

| 1PlusChem | 1P0066BH-5g |

2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |

92443-13-5 | 96% | 5g |

$1392.00 | 2025-02-21 | |

| abcr | AB267934-1 g |

2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |

92443-13-5 | 1g |

€565.00 | 2023-04-26 | ||

| TRC | M337363-2.5mg |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M337363-5mg |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 5mg |

$ 65.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1249907-1g |

2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |

92443-13-5 | 95% | 1g |

$500 | 2024-06-07 |

2-Methyl-1H-benzodimidazole-5-carbonitrile Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone

Référence

Méthode de production 2

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C

Référence

- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesis, Organic & Biomolecular Chemistry, 2018, 16(8), 1337-1342

Méthode de production 3

Conditions de réaction

1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux

Référence

- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoesters, Tetrahedron, 2011, 67(41), 8027-8033

Méthode de production 4

Conditions de réaction

1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Référence

- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C

Référence

- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary Amines, European Journal of Organic Chemistry, 2011, 2011(29), 5791-5795

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C

Référence

- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method, Current Organic Chemistry, 2018, 22(19), 1940-1944

Méthode de production 7

Conditions de réaction

1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agents, Applied Organometallic Chemistry, 2021, 35(8),

Méthode de production 8

Conditions de réaction

1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C

Référence

- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditions, Tetrahedron Letters, 2005, 46(39), 6741-6743

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH Source, Advanced Synthesis & Catalysis, 2019, 361(1), 67-72

Méthode de production 10

Conditions de réaction

1.1 12 h, reflux

Référence

- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,

Méthode de production 11

Conditions de réaction

1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C

Référence

- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials

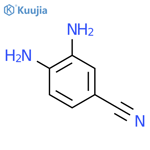

- 3,4-Diaminobenzonitrile

- 4-Amino-3-nitrobenzonitrile

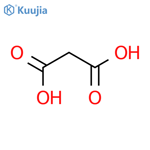

- propanedioic acid

- 1,1,1-Trimethoxyethane

- Acetamide,N-(4-cyano-2-nitrophenyl)-

- 3-amino-4-nitro-benzonitrile

2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products

2-Methyl-1H-benzodimidazole-5-carbonitrile Littérature connexe

-

1. Caper tea

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) Produits connexes

- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)

- 2034437-16-4(6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole)

- 2227822-75-3(ethyl 4-(2R)-2-aminopropyl-1-methyl-1H-pyrazole-3-carboxylate)

- 1807076-92-1(5-Cyano-2-(difluoromethyl)-3-iodo-4-nitropyridine)

- 309926-33-8(3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one)

- 41639-83-2(Latanoprost acid)

- 2171518-17-3(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidin-2-yl}acetic acid)

- 946381-31-3(ethyl 2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)acetate)

- 1159818-00-4(6-Isopropylpyrazin-2-amine)

- 1361535-07-0(2-Methoxy-3-(2,3,6-trichlorophenyl)isonicotinic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile

Pureté:99%

Quantité:1g

Prix ($):357.0